![molecular formula C13H15Br B14366207 [Bromo(cyclohexylidene)methyl]benzene CAS No. 92078-71-2](/img/structure/B14366207.png)
[Bromo(cyclohexylidene)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bromo(cyclohexylidene)methyl]benzene is an organic compound characterized by a bromine atom attached to a cyclohexylidene group, which is further connected to a methyl group and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [Bromo(cyclohexylidene)methyl]benzene typically involves the bromination of a cyclohexylidene methylbenzene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl3) to enhance the electrophilic substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: [Bromo(cyclohexylidene)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclohexylmethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of cyclohexylidene methylphenol, cyclohexylidene methylamine, etc.
Oxidation: Formation of cyclohexylidene methylbenzoic acid.
Reduction: Formation of cyclohexylmethylbenzene.
Applications De Recherche Scientifique
[Bromo(cyclohexylidene)methyl]benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [Bromo(cyclohexylidene)methyl]benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom acts as an electrophilic center, facilitating nucleophilic substitution reactions. The cyclohexylidene group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
- [Chloro(cyclohexylidene)methyl]benzene
- [Fluoro(cyclohexylidene)methyl]benzene
- [Iodo(cyclohexylidene)methyl]benzene
Comparison: [Bromo(cyclohexylidene)methyl]benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative exhibits intermediate reactivity, making it a versatile compound for various synthetic applications.
Propriétés
Numéro CAS |
92078-71-2 |
|---|---|
Formule moléculaire |
C13H15Br |
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
[bromo(cyclohexylidene)methyl]benzene |
InChI |
InChI=1S/C13H15Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
SDBJFZCXYDYFJB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C2=CC=CC=C2)Br)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
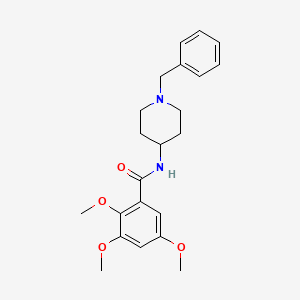
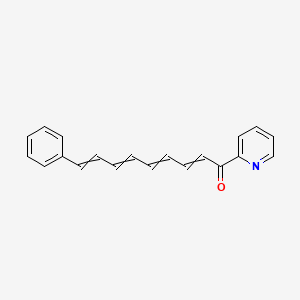
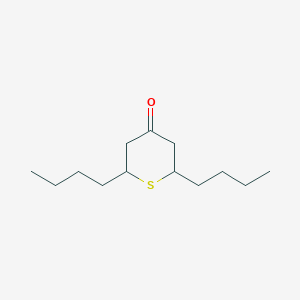
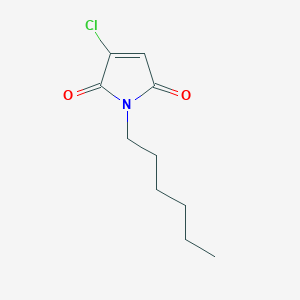
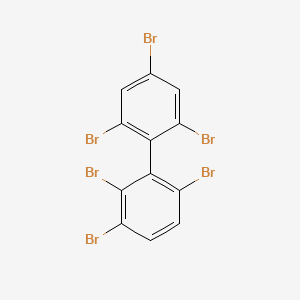

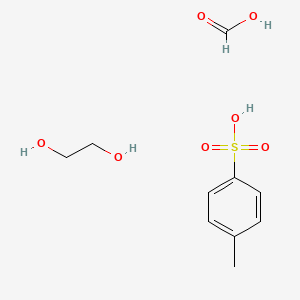
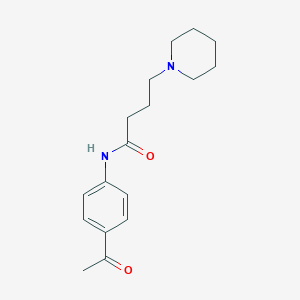
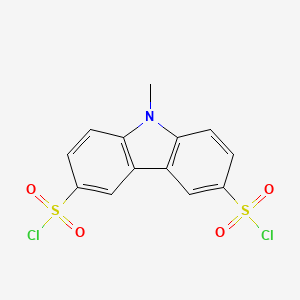
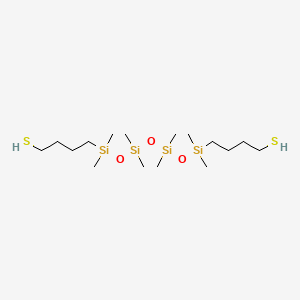
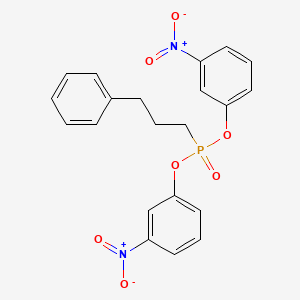
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
